molecular formula C13H9BrN2O2S B3196812 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- CAS No. 1001070-23-0

1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-

Cat. No. B3196812
CAS RN: 1001070-23-0
M. Wt: 337.19 g/mol
InChI Key: RCCRLERZFDSBII-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-” is a chemical compound with the molecular formula C7H5BrN2 . It is also known as 6-Bromo-1H-pyrrolo[2,3-b]pyridine . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of 1H-Pyrrolo[2,3-B]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of 6-ethynyl-7-azaindole by ethynylation of a 6-bromo derivative .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-” can be represented by the InChI code: 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-” include a molecular weight of 197.03 . It is a solid at room temperature .

Safety and Hazards

The safety information available indicates that “1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-” should be handled with care. The compound is associated with hazard statements H302-H317-H318-H411 , indicating potential hazards related to harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and toxic to aquatic life with long lasting effects .

properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCRLERZFDSBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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